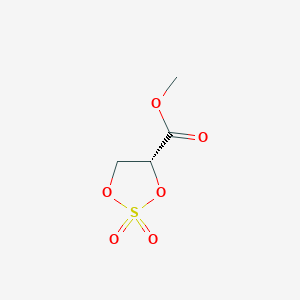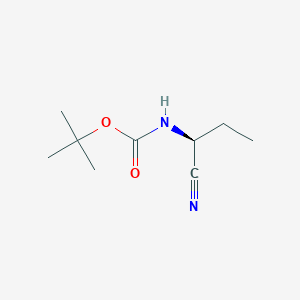
n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine: is a synthetic organic compound that features a tert-butyl group, a trifluoroacetyl group, and a glycine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine typically involves the following steps:
Starting Materials: Glycine, tert-butyl chloride, and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Procedure: Glycine is first reacted with tert-butyl chloride in the presence of a base, such as sodium hydroxide, to form the tert-butyl glycine intermediate. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group.
Reduction: Reduction reactions could target the trifluoroacetyl group.
Substitution: The glycine backbone allows for various substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield tert-butyl alcohol derivatives, while reduction could produce trifluoroethylamine derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Biology : It may serve as a probe or ligand in biochemical studies due to its unique structural features. Medicine Industry : Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine exerts its effects would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroacetyl group could enhance binding affinity due to its electron-withdrawing properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(Tert-butyl)-glycine: Lacks the trifluoroacetyl group, making it less electron-withdrawing.
n-(2,2,2-trifluoroacetyl)glycine: Lacks the tert-butyl group, affecting its steric properties.
n-(Tert-butyl)-n-(acetyl)glycine: Contains an acetyl group instead of a trifluoroacetyl group, impacting its reactivity and binding properties.
Uniqueness
n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine is unique due to the combination of the sterically bulky tert-butyl group and the electron-withdrawing trifluoroacetyl group. This combination can significantly influence its chemical reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C8H12F3NO3 |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
2-[tert-butyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-7(2,3)12(4-5(13)14)6(15)8(9,10)11/h4H2,1-3H3,(H,13,14) |
Clé InChI |
AQGHIXMEQXPWNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CC(=O)O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)







![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
